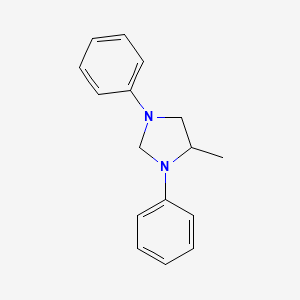

4-Methyl-1,3-diphenylimidazolidine

Description

Historical Context and Evolution of Imidazolidine (B613845) Core Structures

The journey of imidazolidine chemistry began with early explorations into heterocyclic compounds. The first synthesis of the parent, unsubstituted imidazolidine was reported in 1952. wikipedia.org However, the synthesis of substituted imidazolidines, which are generally more stable, predates this, with the first report of 1,3-dialkylimidazolidines appearing in 1949. rsc.org A significant review article on the chemistry of 2-imidazolines and imidazolidines was published in 1954, consolidating the knowledge of that era. rsc.orgnih.gov

Traditionally, imidazolidines are synthesized through the condensation reaction of a 1,2-diamine with an aldehyde. wikipedia.org This fundamental reaction has been adapted and refined over the decades to produce a wide array of substituted imidazolidines. For instance, in 1957, a method was described for synthesizing 2-substituted-1,3-bis(p-chlorobenzyl)imidazolidines from 1,2-bis(p-chlorobenzylamino)ethane and various aldehydes. rsc.orgnih.gov The development of imidazoline-based surfactants in the late 1940s and 1950s marked another important milestone, expanding the applications of these heterocyclic structures. encyclopedia.pub

Fundamental Significance of Substituted Imidazolidines in Contemporary Organic Chemistry

Substituted imidazolidines are of immense importance in modern organic chemistry due to their multifaceted roles. rsc.orgnih.gov They serve as crucial building blocks and intermediates in the synthesis of more complex molecules. rsc.orgnih.gov Their applications extend to their use as:

Chiral auxiliaries and ligands: The chirality that can be incorporated into the imidazolidine scaffold makes them valuable in asymmetric synthesis. rsc.orgresearchgate.net

N-heterocyclic carbene (NHC) precursors: Imidazolidinium salts are precursors to NHCs, which are a vital class of organocatalysts. rsc.orgnih.govrsc.orgresearchgate.net

Catalysts: Certain imidazolidine derivatives themselves can act as catalysts in organic reactions. rsc.orgnih.govrsc.orgresearchgate.net

The stability and reactivity of the imidazolidine ring can be fine-tuned by the nature and position of its substituents, allowing for a broad range of chemical transformations.

Structural Characteristics and Chemical Nomenclature of 4-Methyl-1,3-diphenylimidazolidine

This compound is a substituted imidazolidine with the chemical formula C₁₆H₁₈N₂. bldpharm.combldpharm.com Its structure consists of a central five-membered imidazolidine ring.

The key structural features are:

A methyl group (CH₃) attached to the carbon at position 4 of the ring.

Two phenyl groups (C₆H₅) attached to the nitrogen atoms at positions 1 and 3.

The systematic IUPAC name for this compound is This compound . The numbering of the imidazolidine ring starts from one of the nitrogen atoms and proceeds around the ring.

| Property | Value |

| CAS Number | 42164-31-8 |

| Molecular Formula | C₁₆H₁₈N₂ |

| Molecular Weight | 238.33 g/mol |

The data in this table is based on information from multiple sources. bldpharm.combldpharm.com

Comparative Analysis with Related Imidazolidine Architectures

The imidazolidine core is a versatile scaffold that gives rise to several important classes of related heterocyclic compounds, including hydantoins and imidazolidine-2-thiones.

Hydantoins (Imidazolidine-2,4-diones): Hydantoins are characterized by the presence of two carbonyl groups (C=O) at positions 2 and 4 of the imidazolidine ring. nih.govbibliotekanauki.pl This dione (B5365651) functionality significantly alters the chemical properties compared to a simple imidazolidine. The presence of the carbonyl groups introduces sites for nucleophilic attack and allows for a variety of substitution reactions. nih.gov Hydantoin (B18101) and its derivatives are recognized as privileged scaffolds in medicinal chemistry, with well-known drugs like phenytoin (B1677684) belonging to this class. nih.govbohrium.comresearchgate.netnih.govsemanticscholar.orgresearchgate.netaensiweb.netbepls.com

Imidazolidine-2-thiones: Imidazolidine-2-thiones feature a thiocarbonyl group (C=S) at the 2-position of the ring. bibliotekanauki.plscialert.netscispace.com The replacement of an oxygen atom with a sulfur atom imparts distinct chemical reactivity. These compounds are known to exhibit tautomerism, existing in both thione and thiol forms. scispace.com They have found applications as chiral auxiliaries, ligands for asymmetric catalysis, and are precursors to various biologically active molecules. scialert.netscispace.com

Comparison Table:

| Feature | This compound | Hydantoins (e.g., Phenytoin) | Imidazolidine-2-thiones |

| Core Structure | Saturated imidazolidine ring | Imidazolidine-2,4-dione ring | Imidazolidine-2-thione ring |

| Functional Groups | Methyl and Phenyl substituents | Two carbonyl groups | One thiocarbonyl group |

| Key Reactivity | Reactions at the N-H bonds (if present) and C-H bonds | Reactions at the carbonyl groups and N-H bonds | Reactions at the thiocarbonyl group and N-H bonds |

| Primary Applications | Synthetic intermediate, ligand, precursor to NHCs | Medicinal chemistry (e.g., anticonvulsants) | Chiral auxiliaries, catalysis, synthetic intermediates |

This comparative analysis highlights the structural diversity within the imidazolidine family and how subtle changes in the ring's functionalization lead to vastly different chemical properties and applications.

Structure

3D Structure

Properties

CAS No. |

42164-31-8 |

|---|---|

Molecular Formula |

C16H18N2 |

Molecular Weight |

238.33 g/mol |

IUPAC Name |

4-methyl-1,3-diphenylimidazolidine |

InChI |

InChI=1S/C16H18N2/c1-14-12-17(15-8-4-2-5-9-15)13-18(14)16-10-6-3-7-11-16/h2-11,14H,12-13H2,1H3 |

InChI Key |

QPLBHSMQQDSTRQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN(CN1C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Methyl 1,3 Diphenylimidazolidine and Its Congeners

Diverse Synthetic Routes to the Imidazolidine (B613845) Core

The construction of the imidazolidine ring can be achieved through various synthetic strategies, ranging from classical cyclocondensation reactions to more complex multicomponent and cycloaddition pathways.

The most traditional and direct method for synthesizing 1,3-disubstituted imidazolidines is the condensation reaction between an N,N'-disubstituted ethylenediamine (B42938) and an aldehyde or ketone. nih.govrsc.org This approach, first reported in 1949, involves the reaction of aldehydes like formaldehyde (B43269) or benzaldehyde (B42025) with N,N'-disubstituted ethylenediamines to yield the corresponding 1,3-dialkyl or 1,3-diaryl imidazolidines. nih.govrsc.org For the specific synthesis of 4-Methyl-1,3-diphenylimidazolidine, this would typically involve the cyclocondensation of N,N'-diphenylethylenediamine with acetaldehyde.

Modern advancements have introduced more sophisticated cyclization strategies, often utilizing strained ring systems or designed cycloadditions:

[3+2] Cycloaddition Reactions: These reactions have become a powerful tool for constructing the imidazolidine ring. Azomethine ylides, often generated in situ, can react with imines in a formal [3+2] cycloaddition. For instance, a Lewis acid-catalyzed reaction between N-tosylaziridine dicarboxylates and imines proceeds via the regioselective cleavage of the aziridine's C-C bond to form an azomethine ylide, which then undergoes diastereoselective cycloaddition to yield trans-2,5-disubstituted imidazolidines. nih.govrsc.org Similarly, rhodium-catalyzed intermolecular [3+2] cycloaddition of chiral vinyl aziridines with oxime ethers provides an atom-economical route to enantioenriched imidazolidines. nih.govacs.orgnih.gov

Ring-Opening Cyclization of Aziridines: Aziridines serve as versatile three-carbon synthons for imidazolidines. A copper-catalyzed reaction of aziridines with imines provides a diverse range of 2-substituted imidazolidines with high functional group compatibility. nih.govfrontiersin.orgresearchgate.net In another approach, a metal-free, photocatalytic ring-opening cyclization of activated aziridines with N-benzylanilines has been developed using a conjugated organic polymer as a heterogeneous catalyst. rsc.org

Intramolecular Cyclization: Visible light-induced intramolecular cyclization of 1,2-diamine derivatives has been shown to produce highly substituted imidazolidines with high diastereoselectivity. nih.gov This photoredox catalytic reaction often utilizes catalysts like Ru(bpy)₃Cl₂ in the presence of an oxidant such as oxygen. nih.gov

Multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and operational simplicity by combining three or more reactants in a single step to form complex products. mdpi.comtandfonline.com Several MCRs have been developed for the synthesis of the imidazolidine core.

A notable example is the catalyst-free, three-component reaction involving monophenacyl anilines, aromatic amines, and formaldehyde in refluxing ethanol, which produces 1,3,4-trisubstituted imidazolidines in high yields. nih.gov Another versatile approach involves a four-component reaction of amines, cyclic ketones, amino acids, and aldehydes, enabled by a metal-free heterogeneous carbon nitride photocatalyst under visible light, to synthesize spiro-imidazolidines. acs.org Chiral Brønsted acids have also been employed to catalyze the three-component 1,3-dipolar cycloaddition of aldehydes, amino esters, and anilines, affording chiral imidazolidines with high stereoselectivity. nih.govrsc.org

| MCR Type | Components | Catalyst/Conditions | Product | Yield | Reference(s) |

| Three-Component | Monophenacyl anilines, Aromatic amines, Formaldehyde | Refluxing ethanol | 1,3,4-Trisubstituted imidazolidines | 77–94% | nih.gov |

| Three-Component | Aldehydes, Amino esters, Anilines | Chiral Brønsted acid, Toluene, -10 °C | Chiral imidazolidines | 63–99% | nih.govrsc.org |

| Four-Component | Amines, Cyclic ketones, Amino acids, Aldehydes | Carbon nitride photocatalyst, Visible light | Spiro-imidazolidines | - | acs.org |

| Multi-Component | Phthalaldehyde derivatives, Primary amines, Isothiocyanate, etc. | Ag/KF/CP@MWCNTs NCs, Water, RT | Polycyclic imidazolidine derivatives | Excellent | tandfonline.com |

Stereoselective and Asymmetric Synthesis of Chiral Imidazolidines

The development of methods to control the stereochemistry of the imidazolidine ring is crucial, given its importance in asymmetric catalysis and pharmaceuticals. rsc.org Both diastereoselective and enantioselective strategies have been successfully implemented.

Diastereoselective synthesis of imidazolidines often relies on substrate control, where the inherent chirality of a starting material dictates the stereochemical outcome of the reaction.

One effective strategy involves the [3+2] cycloaddition between chiral nonracemic p-tolylsulfinimines and azomethine ylides. acs.org The chiral sulfinyl group directs the approach of the dipole, leading to a highly diastereoselective process. The presence of Lewis acids can further enhance this selectivity and in some cases, reverse the stereochemical outcome. acs.org

Another powerful method is the rhodium-catalyzed [3+2] cycloaddition of chiral vinyl aziridines. This reaction demonstrates a chirality-transfer strategy, where the stereochemistry of the vinyl aziridine (B145994) is effectively transferred to the resulting imidazolidine product, affording high yields and excellent stereoselectivity. nih.govacs.orgnih.gov Similarly, visible light-induced intramolecular cyclizations of carefully designed 1,2-diamine derivatives have proven to be highly diastereoselective. nih.gov

Catalytic enantioselective synthesis provides a more efficient route to chiral imidazolidines by using a small amount of a chiral catalyst to generate large quantities of an enantioenriched product.

A significant breakthrough is the merger of copper catalysis and visible light-induced photoredox catalysis. dntb.gov.uarsc.orgrsc.org This dual catalytic system enables a decarboxylative radical coupling and cyclization of simple glycine (B1666218) derivatives, aldehydes, and imines. Using a chiral bisoxazoline ligand with a copper catalyst, a variety of chiral imidazolidines can be synthesized with high yields (up to 96%) and excellent enantioselectivities (up to 95% ee). rsc.org

Other successful enantioselective methods include:

Chiral Brønsted Acid Catalysis: A three-component reaction of aldehydes, amino esters, and anilines catalyzed by a chiral Brønsted acid yields highly enantioenriched imidazolidines (up to 98% ee) through an enantioselective [3+2] cycloaddition. nih.govrsc.org

Asymmetric Hydrogenation: The Rh/f-spiroPhos complex has been used to catalyze the enantioselective hydrogenation of 5-alkylidene-2,4-diketoimidazolidines (hydantoins), providing chiral hydantoin (B18101) derivatives with up to 99.9% ee. acs.org

Chiral Ligand-Metal Complex Catalysis: Chiral imidazolidine-pyridine ligands have been synthesized and used in copper-catalyzed Henry reactions, demonstrating the transfer of stereochemical information from the ligand to the product. thieme-connect.com

| Catalytic System | Reaction Type | Enantioselectivity (ee) | Reference(s) |

| Copper/Photoredox with Chiral Bisoxazoline Ligand | Decarboxylative Radical Coupling/Cyclization | Up to 95% | dntb.gov.uarsc.orgrsc.org |

| Chiral Brønsted Acid | [3+2] Cycloaddition | Up to 98% | nih.govrsc.org |

| Rh/f-spiroPhos Complex | Asymmetric Hydrogenation | Up to 99.9% | acs.org |

| Ag(Tf₂N)/Chiral Ligand | Tandem Nucleophilic Addition–Cycloaddition | High | rsc.org |

Catalytic Strategies in the Synthesis of Substituted Imidazolidines

Catalysis is central to modern organic synthesis, and the preparation of imidazolidines has greatly benefited from the development of various catalytic systems. These catalysts facilitate reactions under milder conditions, improve yields, and enable transformations that are otherwise difficult to achieve.

Copper Catalysis: Copper catalysts are widely used for synthesizing imidazolidines. They have been employed in reactions of aziridines with imines, providing a straightforward route to 2-substituted imidazolidines. nih.govfrontiersin.orgresearchgate.net Copper(I) and copper(II) salts like Cu(OTf)₂ are also effective in tandem reactions for creating functionalized imidazolidine derivatives. rsc.org

Palladium Catalysis: Palladium(0) catalysts have been used in double-addition–cyclization reactions of 2,3-allenyl amines with aryl iodides and imines to produce polysubstituted imidazolidines. rsc.org

Rhodium Catalysis: Rhodium complexes are particularly effective in stereoselective [3+2] cycloaddition reactions involving chiral vinyl aziridines, enabling the atom-economical synthesis of chiral imidazolidines. acs.orgnih.gov

Lewis Acid Catalysis: Various Lewis acids, including AgOTf and BF₃·Et₂O, catalyze [3+2] annulation and cycloaddition reactions to form the imidazolidine ring. nih.gov AgOTf, for example, is an effective catalyst for the reaction of N-tosylaziridine dicarboxylates with imines. nih.govrsc.org

Photocatalysis: Visible-light photocatalysis has emerged as a green and powerful strategy. Both metal-based catalysts, such as ruthenium complexes, and metal-free heterogeneous catalysts, like conjugated organic polymers and carbon nitride, have been successfully applied to imidazolidine synthesis through intramolecular cyclizations and multicomponent reactions. nih.govrsc.orgacs.org

Transition Metal-Catalyzed Processes (e.g., Palladium-Catalyzed Reactions)

Transition metal catalysis offers a powerful and versatile approach for the synthesis of imidazolidines. These methods often involve the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity. mdpi.com

Palladium-catalyzed reactions have been particularly prominent in this field. For instance, a palladium-catalyzed synthesis of 1,3-dienes from allenes and organic halides has been developed, which can be adapted for the construction of substituted imidazolidines. nih.gov In a notable example, N,N'-diphenylimidazolidines derived from ortho-alkynyl benzaldehydes undergo a regio- and stereoselective palladium-catalyzed hydroarylation. This is followed by a formal 1,5-hydride transfer and reductive elimination to yield substituted alkenes and imidazolium (B1220033) moieties. nih.govacs.org The reaction is sensitive to the choice of palladium source, ligand, and solvent, with combinations like Pd(OAc)₂ with diphenylphosphinoferrocene (B1173518) (dppf) in 1,4-dioxane (B91453) proving effective. nih.govacs.org

A plausible mechanism for a Pd(0)-catalyzed synthesis of polysubstituted imidazolidines involves the oxidative addition of an aryl iodide to Pd(0), followed by carbopalladation with an allene (B1206475) to form a π-allyl species. This intermediate then reacts with an imine and a base, leading to intramolecular nucleophilic attack to form the imidazolidine ring and regenerate the catalyst. rsc.org

The versatility of palladium catalysis is further demonstrated in the synthesis of 4-sila-4H-benzo[d] rsc.orgresearchgate.netoxazines through an intramolecular Hiyama coupling, showcasing the potential for creating silicon-containing heterocyclic structures. rsc.org Additionally, palladium-catalyzed nucleomethylation of alkynes has been utilized to construct methylated heteroaromatic rings, including 3-methylindoles and 4-methylisoquinolines, which are structurally related to the imidazolidine framework. rsc.org

Oxidative Catalysis for Carbon-Nitrogen Bond Formation

Oxidative catalysis provides a direct and atom-economical route for constructing the crucial carbon-nitrogen bonds within the imidazolidine ring. uri.edu These methods often proceed under mild conditions and can avoid the need for pre-functionalized starting materials. uri.edu

One approach involves the oxidative cross-coupling of C-H and N-H bonds. uri.edu Metal-free systems, for instance using an I(III) oxidant, can facilitate the intermolecular amination of arenes. uri.edu In the context of imidazolidine synthesis, a metal-free, conjugated organic polymer has been used as a heterogeneous catalyst for the intramolecular C-H functionalization to form imidazolidines in the presence of light and oxygen.

Copper-catalyzed systems have also been employed for C-N bond formation. For example, the reaction of N-sulfonylimines with methyl isocyanoacetate in the presence of a copper(I) catalyst can yield trans-2-imidazolines stereoselectively. researchgate.net A proposed mechanism for a copper-catalyzed cyclization involves the activation of a nitrile group by the Cu(II) catalyst, followed by nucleophilic attack and subsequent cyclization to form the imidazoline (B1206853) ring. researchgate.net

Furthermore, the direct oxidation of imidazolidines can lead to the formation of imidazolines. researchgate.net This dehydrogenation has been achieved using various transition metals in protic solvents. researchgate.net

Photoredox Catalysis in Imidazolidine Ring Construction

Visible-light-induced photoredox catalysis has emerged as a powerful and sustainable strategy for the synthesis of imidazolidines. researchgate.netresearchgate.net This methodology allows for the generation of radical intermediates under mild conditions, enabling novel bond formations. researchgate.net

A key application of photoredox catalysis is the construction of the imidazolidine ring through various cycloaddition and cyclization reactions. For instance, a visible-light-induced intramolecular cyclization of diamines has been described, affording highly substituted tetrahydroimidazoles with good yields and high diastereoselectivity. rsc.org This reaction often utilizes ruthenium or iridium-based photocatalysts. rsc.orgresearchgate.net

Another powerful approach is the [3+2] cycloaddition of aziridines with imines, which can be mediated by photoredox catalysis to produce a diverse range of chiral trans-substituted imidazolidine compounds. researchgate.net The process can involve the stereospecific ring-opening of an aziridine followed by C-H amination. researchgate.netresearchgate.net Computational studies have provided insights into the redox properties of the catalysts and the reaction profiles. researchgate.net

Imidazolidine-4-thiones have been investigated as (photoredox) organocatalysts themselves, capable of enabling α-alkylations of aldehydes and ketones. nih.govuni-muenchen.de This highlights the dual role imidazolidine derivatives can play, both as synthetic targets and as catalysts.

Derivatization and Functionalization Techniques for the Imidazolidine Nucleus

Once the imidazolidine core is constructed, further derivatization and functionalization are often necessary to access a wider range of analogues with diverse properties.

Alkylation and Acylation Strategies

Alkylation and acylation are common methods for modifying the nitrogen atoms of the imidazolidine ring. These reactions introduce alkyl or acyl groups, which can significantly alter the steric and electronic properties of the molecule.

Acylation of the imidazolidine nitrogen atoms can be achieved using various acylating agents such as acid chlorides or anhydrides. rsc.orgnih.gov For example, N,N'-bisunsubstituted imidazolidines can be acylated with acid chlorides in the presence of a base like pyridine (B92270) or triethylamine (B128534), or with acid anhydrides. rsc.org The choice of acyl chloride can influence whether mono- or di-acylated products are formed. nih.gov Computational studies have been used to understand the factors influencing the reaction outcome. nih.gov

Alkylation of the imidazolidine ring can also be performed, though it can be more challenging than acylation. acs.org Methods for the methylation of 2-imidazolines have been reported. acs.org Additionally, imidazolidine-4-thiones have been shown to undergo α-alkylation of aldehydes and ketones under photoredox organocatalysis, demonstrating a functionalization that modifies a substituent on the ring rather than the ring nitrogens directly. nih.govuni-muenchen.de

Introduction of Diverse Functional Groups

Beyond simple alkylation and acylation, a variety of other functional groups can be introduced onto the imidazolidine nucleus to create a diverse library of compounds.

The direct C-H functionalization of the imidazolidine ring or its precursors is a powerful strategy. For instance, a metal-free approach has been developed for the methylene (B1212753) insertion between two imidazo[1,5-a]pyridine (B1214698) molecules, which are related heterocyclic structures. nih.gov This C(sp²)-H functionalization can be extended to various aldehydes. nih.gov

The introduction of thio groups onto the imidazole (B134444) backbone has been achieved through sequential metal-halogen exchange reactions. acs.org This allows for the synthesis of both symmetrically and asymmetrically substituted NHCs, which can fine-tune their electronic properties. acs.org

Furthermore, the imidazolidine ring can be a precursor to other heterocyclic systems. For example, imidazolidines can be transformed into imidazoles, which are core structures in many significant biomolecules. The synthesis of imidazolidine derivatives often involves the condensation of 1,2-diamines with carbonyl compounds, and subsequent modifications can introduce a wide array of functional groups. rsc.org

Comprehensive Structural Elucidation and Spectroscopic Characterization of 4 Methyl 1,3 Diphenylimidazolidine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a fundamental technique for determining the structure of organic molecules by providing detailed information about the hydrogen and carbon atomic environments.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. Specific chemical shift (δ) values and coupling constants (J) are characteristic of the molecule's structure.

Detailed experimental ¹H NMR data, including chemical shifts, multiplicities, and coupling constants for 4-Methyl-1,3-diphenylimidazolidine, could not be located in the public domain through the conducted searches.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their respective chemical environments within the molecule.

Specific ¹³C NMR spectral data for this compound, including the chemical shifts of the methyl, methylene (B1212753), and aromatic carbons, were not available in the searched scientific literature.

Advanced NMR Techniques (e.g., 2D NMR, Deuterium (B1214612) Labeling for Mechanism)

Advanced NMR techniques such as COSY, HSQC, and HMBC are instrumental in unambiguously assigning proton and carbon signals and elucidating complex structural features and stereochemistry. Deuterium labeling can be employed to probe reaction mechanisms.

Information regarding the application of advanced NMR techniques or deuterium labeling studies specifically for the mechanistic investigation or detailed structural assignment of this compound could not be found.

Vibrational Spectroscopy (Infrared Spectroscopy)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Characteristic IR absorption frequencies for the functional groups present in this compound, such as C-H, C-N, and aromatic C=C bonds, have not been specifically reported in the available literature.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

The mass spectrum of this compound, including its molecular ion peak and fragmentation pattern, was not found in the reviewed sources.

Single-Crystal X-ray Diffraction Studies

Crystallographic data for this compound, such as its crystal system, space group, and unit cell dimensions, are not available in the public crystallographic databases or scientific literature that were accessed.

Comprehensive Structural Analysis of this compound Remains Elusive in Scientific Literature

A thorough investigation of scientific databases and scholarly articles has revealed a significant lack of detailed structural and spectroscopic data for the chemical compound This compound . Despite extensive searches for its comprehensive structural elucidation, including molecular conformation, bond geometries, supramolecular assembly, and crystallographic analysis, no specific experimental data for this particular molecule could be retrieved.

The inquiry sought to construct a detailed scientific article based on established research findings, complete with data tables for bond lengths, bond angles, and crystallographic parameters. However, the scientific literature readily available in the public domain does not appear to contain a dedicated study on this compound that would provide the necessary information to fulfill this request.

Research into related imidazolidine (B613845) derivatives is more prevalent. For instance, studies on compounds such as cis-4,5-diphenylimidazolidine-2-thione, dimethyl 4,4′-((4R, 5R)-4,5-diphenylimidazolidine-1,3-diyl)dibenzoate, and various N-acylated or N-alkylated diphenylimidazolidine-2,4-diones have been published. These studies offer valuable insights into the general conformational behavior and intermolecular interactions characteristic of the imidazolidine ring system. They frequently report on features like:

Molecular Conformation: The puckering of the five-membered imidazolidine ring, which often adopts an envelope or twisted conformation.

Supramolecular Assembly: The role of intermolecular forces, including hydrogen bonding (where applicable), π-stacking between phenyl rings, and C-H...π interactions, in the formation of the crystal lattice.

Crystallographic Analysis: The determination of unit cell parameters, space groups, and the analysis of any conformational flexibility or disorder observed in the crystalline state.

While this body of research on analogous compounds provides a foundational understanding of imidazolidine chemistry, the specific influence of a methyl group at the 4-position in conjunction with two phenyl groups at the 1- and 3-positions on the precise bond lengths, bond angles, and crystal packing of this compound has not been experimentally detailed in the available literature.

Consequently, the creation of a scientifically accurate and detailed article focusing solely on the structural and spectroscopic characterization of this compound, as per the requested outline, is not feasible at this time due to the absence of the required primary data. Further experimental research and publication would be necessary to enable such a comprehensive analysis.

Advanced Theoretical and Computational Investigations of 4 Methyl 1,3 Diphenylimidazolidine

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For imidazolidine (B613845) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to optimize molecular geometry and predict a variety of molecular properties. bohrium.comtandfonline.com

Electronic Structure, Frontier Molecular Orbitals, and Charge Distribution

The electronic properties of a molecule are fundamental to understanding its reactivity. Key aspects investigated through DFT include the distribution of electrons and the energies of the frontier molecular orbitals (FMOs).

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most crucial orbitals in a molecule. iupac.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. acadpubl.eu The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. acadpubl.eu In related diphenylimidazolidine structures, both HOMO and LUMO orbitals are typically distributed over the phenyl rings and the central imidazolidine moiety. bohrium.comsci-hub.se A smaller HOMO-LUMO gap suggests a higher potential for chemical reactivity. acadpubl.eu

Charge Distribution: Methods like Mulliken population analysis and Natural Bond Orbital (NBO) theory are used to determine the charge distribution on the atoms within the molecule. sci-hub.semdpi.com This analysis helps identify electrophilic and nucleophilic sites. A Molecular Electrostatic Potential (MEP) map visually represents the charge distribution, indicating regions prone to electrophilic or nucleophilic attack. tandfonline.comsci-hub.se

Below is a conceptual table illustrating the type of data generated from DFT calculations for analyzing the electronic properties of a molecule like 4-Methyl-1,3-diphenylimidazolidine.

| Calculated Property | Conceptual Value | Significance |

| HOMO Energy | -5.8 eV | Indicates electron-donating capability |

| LUMO Energy | -1.1 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule |

Spectroscopic Property Prediction and Correlation with Experimental Data (e.g., IR, NMR)

DFT calculations are a valuable tool for predicting spectroscopic data, which can then be correlated with experimental findings to confirm the molecular structure.

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated and compared with experimental IR spectra. mdpi.comresearchgate.net This comparison helps in the assignment of vibrational bands to specific functional groups and bonds within the molecule, such as C-N, C-H, and C=C stretching modes. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. mdpi.comepstem.net These theoretical shifts are often plotted against experimental data, with a high correlation coefficient (R²) indicating a strong agreement between the calculated and actual structure. epstem.net For imidazolidine derivatives, specific signals for aromatic protons, methylene (B1212753) groups, and the methyl group can be precisely assigned through this correlational approach. nih.gov

The following table demonstrates how theoretical and experimental spectroscopic data are typically compared.

| Spectroscopic Data | Experimental Value | Calculated Value (DFT) |

| ¹³C NMR (Aromatic C) | δ 125-140 ppm | δ 126-141 ppm |

| ¹H NMR (Methyl H) | δ 1.5 ppm | δ 1.6 ppm |

| IR Freq. (C-N Stretch) | ν 1130-1140 cm⁻¹ | ν 1135 cm⁻¹ |

Energetic Profiles and Reaction Pathways

DFT is instrumental in exploring the potential chemical reactions of a compound by mapping its energetic landscape. This involves calculating the energies of reactants, transition states, and products to determine reaction mechanisms and activation barriers. For instance, DFT has been used to study the mechanisms of [3+2]-cycloaddition reactions involving related heterocyclic systems, providing insight into the feasibility and regioselectivity of different reaction pathways. mdpi.com Similarly, the energetics of hydroarylation reactions catalyzed by palladium, involving imidazolidine hydride donors, have been investigated to understand the reaction's regio- and stereoselectivity. acs.org

Molecular Modeling and Dynamics Simulations

While quantum calculations focus on the electronic ground state, molecular modeling and dynamics simulations explore the conformational flexibility and intermolecular interactions of a molecule over time.

Conformational Energy Landscapes

This compound has several degrees of conformational freedom, including the puckering of the five-membered imidazolidine ring and the rotation of the two phenyl groups and the methyl group. Molecular modeling techniques can be used to:

Identify stable and low-energy conformations.

Calculate the energy barriers between different conformers.

Analyze the dihedral angles between the imidazolidine ring and the substituent phenyl rings, which in similar structures can be significant. researchgate.net

This information is compiled into a conformational energy landscape, which is crucial for understanding how the molecule's shape influences its physical properties and biological interactions.

Ligand-Receptor Interaction Modeling (Conceptual Framework)

Given the prevalence of imidazolidine scaffolds in medicinal chemistry, molecular modeling is essential for conceptualizing how this compound might interact with biological targets like enzymes or receptors. ucl.ac.beacs.org This process typically involves molecular docking and molecular dynamics (MD) simulations.

Molecular Docking: This computational technique predicts the preferred orientation of the molecule (the ligand) when bound to the active site of a target protein. tandfonline.com The output is a docking score, which estimates the binding affinity, and a predicted binding mode that shows key intermolecular interactions like hydrogen bonds and hydrophobic contacts. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are performed to assess the stability of the predicted ligand-receptor complex over time. nih.govoatext.com These simulations model the atomic movements, providing insights into the dynamic behavior of the complex and confirming the stability of the interactions identified in the docking study. nih.gov For example, studies on related compounds have used MD simulations of up to 80 nanoseconds to confirm the stability of the ligand in a receptor's binding pocket. nih.gov

The conceptual framework for such an investigation is outlined in the table below.

| Modeling Step | Objective | Key Output/Metric |

| Homology Modeling | Create a 3D model of the target receptor if no crystal structure exists. | Validated 3D protein structure. |

| Molecular Docking | Predict the binding pose and affinity of the ligand in the receptor's active site. | Binding pose, docking score (e.g., kcal/mol), key interacting residues. |

| MD Simulations | Evaluate the stability and dynamics of the ligand-receptor complex in a simulated physiological environment. | Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), analysis of intermolecular interactions over time. |

| Binding Free Energy Calculation | Quantify the binding affinity more accurately. | ΔG_bind (binding free energy). nih.gov |

This multi-step approach provides a powerful conceptual framework for evaluating the potential of this compound as a ligand for various biological targets, guiding further experimental research. tandfonline.comacs.org

Mechanistic Computational Studies

Detailed mechanistic computational studies specifically focused on this compound are not extensively available in the reviewed scientific literature. However, computational methods, particularly Density Functional Theory (DFT), have been applied to structurally related imidazolidine derivatives to elucidate reaction mechanisms, characterize transition states, and analyze reaction coordinates. These studies on analogous compounds provide a theoretical framework through which the behavior of this compound could be hypothetically explored.

For instance, in the study of the regioselective synthesis of 5-imino-1,3-diphenylimidazolidine-2,4-dithiones, DFT calculations at the B3LYP-D4/def2-TZVP level were employed to support the proposed reaction mechanism. The electronic chemical potential of the reactants was calculated to predict the initial electron flow, a key step in the reaction pathway.

Transition State Characterization

The characterization of transition states is a critical component of computational mechanistic studies, providing insight into the energy barriers and the geometry of the highest energy point along a reaction pathway. For a hypothetical reaction involving this compound, transition state structures would be located on the potential energy surface using computational algorithms.

In a related computational study on the formation of 5-imino-1,3-diphenylimidazolidine-2,4-dithione, a transition state was successfully located. This transition state was characterized by the incipient bond formation between the nitrogen atom of a thioformamide (B92385) group and a carbon atom of an isothiocyanate, with calculated interatomic distances of 2.086 Å and 2.944 Å for the forming bonds. A crucial element of transition state validation is the presence of a single imaginary frequency in the vibrational analysis. For the aforementioned reaction, a single imaginary frequency at -285.68i cm⁻¹ was identified, and the associated normal mode was consistent with the formation of the new heterocyclic ring.

A similar approach would be necessary to characterize transition states in reactions involving this compound. The key parameters from such a study are presented in the hypothetical data table below.

Hypothetical Transition State Parameters for a Reaction of this compound

| Parameter | Value | Description |

| Geometry | [Coordinates] | The 3D coordinates of each atom at the transition state. |

| Energy | [kcal/mol] | The relative energy of the transition state compared to the reactants. |

| Imaginary Frequency | [cm⁻¹] | The single negative frequency corresponding to the reaction coordinate. |

| Key Bond Distances | [Å] | Distances of bonds being formed or broken. |

Reaction Coordinate Analysis

Reaction coordinate analysis, often performed through Intrinsic Reaction Coordinate (IRC) calculations, maps the entire reaction pathway from reactants to products, passing through the transition state. This analysis confirms that the identified transition state correctly connects the desired reactants and products and provides a detailed picture of the geometric and energetic changes throughout the reaction.

While no specific reaction coordinate analysis for this compound was found, the methodology is standard in computational chemistry. For the formation of the related imidazolidineiminodithiones, the analysis of the reaction path confirmed the mechanism. Such an analysis for reactions of this compound would reveal the sequence of bond-forming and bond-breaking events and any intermediate structures that may exist.

The results of a hypothetical reaction coordinate analysis for a reaction involving this compound could be summarized in the table below.

Hypothetical Reaction Coordinate Analysis Data for a Reaction of this compound

| Point on IRC | Relative Energy (kcal/mol) | Key Geometric Parameter (e.g., forming bond distance in Å) |

| Reactant Complex | 0.0 | > 3.5 |

| Transition State | [Value] | [Value] |

| Intermediate (if any) | [Value] | [Value] |

| Product Complex | [Value] | < 1.5 |

Mechanistic Research on Reactions Involving the Imidazolidine Moiety

Elucidation of Reaction Mechanisms in Organometallic Catalysis

The primary mechanistic role of N,N'-diphenylimidazolidine derivatives in organometallic catalysis is as a source of hydride (H⁻). nih.govacs.org This capability is central to processes like the reductive Heck-type reactions, specifically the hydroarylation of alkynes. nih.govacs.org In these reactions, a palladium catalyst facilitates the addition of a hydrogen and an aryl group across a carbon-carbon triple bond.

A plausible mechanistic pathway for a palladium-catalyzed reaction involving an imidazolidine (B613845) such as 4-Methyl-1,3-diphenylimidazolidine begins with the oxidative addition of an aryl halide to a Pd(0) complex, forming an (aryl)Pd(II) intermediate. acs.org This is a fundamental step in many cross-coupling reactions. nih.govmdpi.com Following this, the imidazolidine derivative engages with the palladium intermediate. The key step is the transfer of a hydride from the C2 position of the imidazolidine ring to the palladium center. This can occur through various pathways, including a formal 1,5-hydride transfer, leading to the formation of a Pd-H species and an imidazolium (B1220033) cation. nih.govacs.org Reductive elimination of the aryl group and the hydride from the palladium center then yields the hydroarylated product and regenerates the Pd(0) catalyst, allowing the catalytic cycle to continue.

The imidazolidine moiety is crucial for this transformation. Control experiments have shown that in the absence of the imidazolidine ring, the desired hydroarylation does not proceed efficiently, resulting in a complex mixture of products. acs.org This underscores the specific role of the imidazolidine as a competent hydride donor in the catalytic cycle.

Identification and Characterization of Catalytic Intermediates

The elucidation of reaction mechanisms hinges on the identification and characterization of transient catalytic intermediates. In the context of palladium-catalyzed reactions involving N,N'-diphenylimidazolidines, several key intermediates are proposed and, in some cases, have been characterized.

The initial (aryl)Pd(II) species, formed from the oxidative addition of an aryl halide to Pd(0), is a well-established type of intermediate in palladium catalysis. nih.govmdpi.com More critical to the specific role of the imidazolidine is the subsequent palladium-hydride (Pd-H) intermediate. While often too reactive for direct isolation, its presence is inferred from the reaction products and supported by mechanistic studies. nih.govacs.org

Another significant intermediate is the imidazolium ion, which is the oxidized form of the imidazolidine after it has donated the hydride. In some reaction setups, this imidazolium moiety can be conveniently converted in situ to a more easily separable, ring-opened product, which simplifies product isolation and provides further evidence for the proposed mechanistic pathway. nih.govacs.org

Computational studies on related organometallic catalytic cycles, for instance in iron-catalyzed dehydrogenation of amines, also point to stepwise processes involving hydride and proton transfers, lending further credence to the proposed formation of distinct intermediates in these complex reactions. diva-portal.org

The following table summarizes the key proposed intermediates in a generic palladium-catalyzed hydroarylation reaction involving a 1,3-diphenylimidazolidine (B7771707) derivative.

| Intermediate | Formula/Description | Role in Catalytic Cycle | Evidence |

| (Aryl)Pd(II) Complex | [Ar-Pd(II)-X(L)n] | Formed by oxidative addition of aryl halide (Ar-X) to Pd(0). | Well-established in Pd catalysis. |

| Palladium-Hydride Species | [H-Pd(II)-Ar(L)n] | Formed by hydride transfer from the imidazolidine. | Inferred from products and isotopic labeling. nih.govacs.org |

| Imidazolium Cation | [C₁₆H₁₇N₂]⁺ (for the 4-methyl derivative) | The oxidized imidazolidine after hydride donation. | Can be isolated as a salt or converted to a ring-opened product. nih.govacs.org |

Isotopic Labeling Studies for Mechanistic Pathways

Isotopic labeling is a powerful tool for unequivocally tracing the path of atoms during a chemical reaction, thereby providing strong evidence for a proposed mechanism. In the study of reactions involving N,N'-diphenylimidazolidine derivatives, deuterium (B1214612) labeling has been instrumental in confirming the role of the imidazolidine ring as the hydride source. acs.org

In these experiments, the hydrogen atom at the C2 position of the imidazolidine ring is replaced with its heavier isotope, deuterium (D). The reaction is then carried out under standard conditions, and the final product is analyzed for the presence and position of the deuterium atom.

For instance, in a palladium-catalyzed reductive dehalogenation, when a deuterated N,N'-diphenylimidazolidine derivative was used, virtually complete transfer of the deuterium to the aryl position was observed. acs.org Similarly, in alkyne hydroarylation reactions, the deuterium from the C2-deuterated imidazolidine was found specifically at the vinylic position of the alkene product. nih.govacs.org These results provide direct and compelling evidence that the C2-hydrogen (or deuterium) of the imidazolidine ring is the source of the hydride that participates in the C-H bond-forming reductive elimination step.

These isotopic labeling studies effectively rule out other potential hydride sources in the reaction mixture and solidify the mechanistic proposal of the imidazolidine acting as a dedicated hydride donor in these organometallic catalytic cycles. The findings from these studies on closely related systems strongly suggest that this compound would behave in an analogous manner.

Structure Activity Relationship Studies Sar in Imidazolidine Chemistry

Methodologies for Investigating Structural Modifications and their Consequences

The investigation of structural modifications and their impact on the activity of imidazolidine (B613845) derivatives employs a combination of experimental and computational techniques.

Experimental Methodologies:

Chemical Synthesis: The foundation of SAR studies is the synthesis of a series of analog compounds where specific parts of the lead molecule are systematically varied. oncodesign-services.com For imidazolidine derivatives, this can involve one-pot synthesis methods using readily available starting materials to create a library of compounds with diverse substituents. researchgate.net

Spectroscopic Characterization: Once synthesized, the precise chemical structure of each new derivative must be confirmed. Standard analytical techniques include Fourier-transform infrared spectroscopy (FT-IR), Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), and high-resolution mass spectrometry (HRMS) to verify the molecular formula and connectivity of atoms. researchgate.netnih.gov

Biological Assays: To determine the consequences of structural changes, the synthesized compounds are subjected to biological testing. oncodesign-services.com These assays measure the biological activity of a compound against a specific target, such as an enzyme, receptor, or cell line. oncodesign-services.com For example, the anticonvulsant properties of imidazolidine-2,4-dione derivatives have been evaluated in vivo using maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in animal models. nih.gov

Computational Methodologies:

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a receptor or enzyme. researchgate.net By simulating the interaction between an imidazolidine derivative and its biological target, researchers can gain insights into the binding mode and identify key interactions, such as hydrogen bonds or hydrophobic interactions, that contribute to its activity. researchgate.netacs.org These simulations can help explain experimental SAR data at a molecular level. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide a more dynamic view of the ligand-protein complex, exploring its behavior and stability over time. This can offer deeper insights into the molecular mechanisms of action. scielo.br

Systematic Derivatization for Structure-Function Correlation

For instance, in the development of novel anticonvulsants, a series of N-Mannich bases were synthesized from a 5,5-diphenylimidazolidine-2,4-dione core. nih.gov This systematic approach allowed for the evaluation of how different amine moieties attached at the N-3 position via a methylene (B1212753) bridge influenced the anticonvulsant and antinociceptive profiles of the compounds. nih.gov Similarly, to develop herbicide safeners, a series of 1,3-disubstituted imidazolidine derivatives were designed and synthesized to evaluate how different substituents on the parent skeleton affect their ability to protect maize from herbicide injury. researchgate.net

The table below illustrates examples of systematic derivatization on an imidazolidine core and the resulting activity.

| Parent Scaffold | R¹ Substituent | R³ Substituent | Observed Activity | Reference |

| 5,5-diphenylimidazolidine-2,4-dione | H | -CH₂-(4-methylpiperazin-1-yl) | Potent anticonvulsant activity in 6 Hz test | nih.gov |

| 5,5-diphenylimidazolidine-2,4-dione | H | -CH₂-(morpholin-4-yl) | Effective in MES and scPTZ seizure tests | nih.gov |

| Imidazolidine | 2,6-diethylphenyl | 2,4-dichlorobenzoyl | High herbicide safener activity | researchgate.net |

| Imidazolidine | 2-methyl-6-ethylphenyl | 2,4-dichlorobenzoyl | Moderate herbicide safener activity | researchgate.net |

This table is for illustrative purposes and shows derivatization on related imidazolidine scaffolds.

Influence of Substituent Effects on Reactivity and Selectivity

The nature and position of substituents on the imidazolidine ring and any attached aromatic rings can profoundly influence the molecule's reactivity and selectivity. These effects are typically categorized as electronic (electron-donating or electron-withdrawing) and steric (related to the size and shape of the substituent).

Electronic Effects: The electronic properties of substituents can alter the electron distribution within the molecule, affecting its ability to interact with biological targets. For example, in a study of 5,5-diphenylimidazolidine derivatives, it was found that compounds bearing electron-withdrawing groups exhibited greater antibacterial activity than those with electron-donating groups. In another series of 1,3,5-triphenylimidazolidine-2,4-diones designed as CB1 cannabinoid receptor antagonists, the introduction of electron-withdrawing halogen atoms (chloro or bromo) at the para-position of the N-1 and N-3 phenyl rings significantly enhanced binding affinity for the receptor. acs.org

Steric Effects: The size and spatial arrangement of substituents can create steric hindrance, which may either promote or hinder binding to a target site. The presence of a phenyl ring at the C-5 position of the imidazolidine-2,4-dione scaffold has been shown to be a critical feature for enhancing affinity towards the CB1 cannabinoid receptor. ucl.ac.be

The following table summarizes the observed influence of different substituents on the activity of various imidazolidine derivatives.

| Imidazolidine Series | Substituent Type | Position | Influence on Activity | Reference |

| 1,3,5-Triphenylimidazolidine-2,4-diones | Chloro, Bromo (Electron-withdrawing) | para-position of N-1, N-3 phenyl rings | Increased affinity for CB1 receptor | acs.org |

| 1,3,5-Triphenylimidazolidine-2,4-diones | Methyl (Electron-donating) | para-position of N-1, N-3 phenyl rings | Lower affinity compared to halogenated derivatives | ucl.ac.be |

| 5,5-Diphenylimidazolidine derivatives | Electron-withdrawing groups | Various | Higher antibacterial activity | |

| 5,5-Diphenylimidazolidine derivatives | Electron-donating groups | Various | Lower antibacterial activity |

This table presents findings from studies on related imidazolidine compounds to illustrate the principles of substituent effects.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Imidazolidine Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies represent a more advanced, computational approach to SAR. oncodesign-services.com QSAR models aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. pku.edu.cn These models use molecular descriptors—numerical values that encode different physicochemical properties of the molecules—to predict the activity of new, untested compounds. scielo.br

For imidazolidine derivatives, 3D-QSAR techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. nih.govufms.br

CoMFA and CoMSIA: These methods analyze the steric and electrostatic fields surrounding a set of aligned molecules to correlate these fields with biological activity. nih.govufms.br The output of a CoMFA or CoMSIA study includes contour maps that visualize regions where modifications to the molecular structure are likely to increase or decrease activity. nih.gov For example, a 3D-QSAR study on imidazolidine-2,4-dione derivatives as PTP1B inhibitors generated predictive CoMFA and CoMSIA models that provided valuable insights for designing more potent inhibitors. nih.gov

The robustness and predictive power of a QSAR model are assessed using several statistical parameters:

q² or Q²: The cross-validated correlation coefficient, which indicates the internal predictive ability of the model.

r² or R²: The non-cross-validated correlation coefficient, which shows how well the model fits the training data.

r²_pred: The predictive correlation coefficient for an external test set, which measures the model's ability to predict the activity of new compounds.

The table below presents statistical data from 3D-QSAR studies performed on different series of imidazolidine derivatives.

| Imidazolidine Series | QSAR Method | q² | r² | r²_pred | Reference |

| Imidazolidine-2,4-dione derivatives (PTP1B inhibitors) | CoMFA | 0.543 | 0.998 | 0.754 | nih.gov |

| Imidazolidine-2,4-dione derivatives (PTP1B inhibitors) | CoMSIA | 0.777 | 0.999 | 0.836 | nih.gov |

| 5,5-diphenylimidazolidine-2,4-dione derivatives (Anticancer) | CoMFA | 0.70 | 0.94 | 0.96 | ufms.br |

| 5,5-diphenylimidazolidine-2,4-dione derivatives (Anticancer) | CoMSIA | 0.73 | 0.97 | 0.98 | ufms.br |

This data is derived from studies on the specified imidazolidine derivatives and demonstrates the application of QSAR methodologies to this class of compounds.

Future Directions and Emerging Paradigms in 4 Methyl 1,3 Diphenylimidazolidine Research

Design and Synthesis of Novel, Highly Functionalized Imidazolidine (B613845) Scaffolds

The core structure of 4-Methyl-1,3-diphenylimidazolidine offers a versatile platform for the design and synthesis of a diverse array of more complex and highly functionalized imidazolidine scaffolds. Future research will likely move beyond simple substitutions on the phenyl rings and focus on introducing a variety of functional groups at different positions of the imidazolidine ring. This will enable the fine-tuning of the steric and electronic properties of the molecule, leading to derivatives with tailored characteristics for specific applications.

Recent advancements in the synthesis of highly substituted imidazolidines provide a roadmap for future endeavors. rsc.orgnih.gov Methodologies such as multicomponent reactions, domino reactions, and cycloaddition strategies are expected to be increasingly employed to construct intricate imidazolidine-based architectures. rsc.orgnih.gov For instance, the development of one-pot stereoselective syntheses of trans-4,5-dihydroxy-2-aryl-1,3-bis(heteroaryl)imidazolidines showcases the potential for creating complex stereochemistry with high control. rsc.org

Furthermore, the incorporation of the this compound motif into larger molecular frameworks, such as polymers or macrocycles, represents a promising avenue. This could lead to the development of novel materials with unique properties or ligands with enhanced catalytic activity and selectivity. The synthesis of C3-symmetric chiral trisimidazolines, for example, demonstrates the feasibility of constructing complex architectures from simpler imidazolidine building blocks. acs.org

A key focus will be on the development of synthetic routes that allow for the introduction of functional groups that can participate in further transformations, such as cross-coupling reactions. The synthesis of base-stable 1-(4-bromo-2,6-diisopropylphenyl)-3-(2,6-diisopropylphenyl)imidazolidine and its subsequent functionalization through Br/Li exchange or Pd-catalyzed cross-coupling reactions serves as a precedent for such strategies. researchgate.net

Table 1: Potential Strategies for Functionalizing the this compound Scaffold

| Strategy | Description | Potential Outcome |

| Multicomponent Reactions | Combining three or more reactants in a single step to build complex molecules. | Efficient and atom-economical synthesis of highly substituted imidazolidines. |

| Domino Reactions | A sequence of intramolecular reactions triggered by a single event. | Rapid construction of complex polycyclic systems containing the imidazolidine core. |

| Asymmetric Catalysis | Using chiral catalysts to control the stereochemical outcome of reactions. | Access to enantiomerically pure functionalized imidazolidine derivatives. beilstein-journals.org |

| Post-Synthetic Modification | Modifying a pre-existing imidazolidine scaffold through functional group transformations. | Introduction of a wide range of functionalities for diverse applications. |

Exploration of Unconventional Catalytic Roles

While imidazolidine derivatives are well-established as precursors to N-heterocyclic carbenes (NHCs) and have been used in organocatalysis, the full spectrum of their catalytic capabilities, particularly for this compound, is yet to be explored. rsc.orgnih.gov Future research is expected to delve into unconventional catalytic roles for this scaffold and its derivatives.

One promising area is the development of novel chiral organocatalysts for asymmetric transformations. The success of MacMillan's imidazolidinone catalysts has paved the way for the exploration of other imidazolidine-based organocatalysts. acs.org The chiral backbone of this compound, particularly when synthesized in an enantiomerically pure form, can be exploited to induce asymmetry in a variety of chemical reactions. For example, (4S,5S)-4,5-diphenylimidazolidine-2-carboxylic acid has been successfully used as a catalyst in the asymmetric Michael addition of 4-hydroxycoumarins to α,β-unsaturated enones. beilstein-journals.org

Furthermore, the ability of the imidazolidine ring to act as a hydride donor in certain reactions opens up new avenues for its use in reductive processes. acs.org The development of imidazolidine-based transfer hydrogenation catalysts could provide a valuable alternative to traditional metal-based systems.

The exploration of this compound as a ligand for transition metal catalysis is another area ripe for investigation. The nitrogen atoms of the imidazolidine ring can coordinate to metal centers, and the steric and electronic properties of the ligand can be tuned by modifying the substituents on the phenyl rings and the methyl group. This could lead to the discovery of new catalysts for a wide range of transformations, including cross-coupling reactions, hydrogenations, and oxidations. The use of imidazolidine derivatives as ligands in gold-catalyzed reactions is a testament to their potential in this area. mdpi.com

Table 2: Potential Unconventional Catalytic Applications of this compound

| Catalytic Role | Description | Potential Reactions |

| Chiral Organocatalyst | Utilizing the inherent chirality of the scaffold to induce enantioselectivity. | Asymmetric Michael additions, aldol (B89426) reactions, cycloadditions. |

| Hydride Donor | Acting as a source of hydride for reductive transformations. | Transfer hydrogenation of ketones, imines, and other unsaturated compounds. |

| Transition Metal Ligand | Coordinating to a metal center to modulate its catalytic activity. | Cross-coupling reactions, asymmetric hydrogenation, oxidation reactions. |

| N-Heterocyclic Carbene Precursor | Serving as a precursor to NHC ligands for organometallic catalysis. | A wide range of transition metal-catalyzed reactions. researchgate.netbeilstein-journals.orgbeilstein-journals.org |

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational modeling and experimental work is becoming increasingly crucial in modern chemical research. For this compound, this integrated approach will be instrumental in accelerating the discovery and development of new derivatives and applications.

Computational tools, such as Density Functional Theory (DFT) and molecular dynamics simulations, can be employed to predict the structural, electronic, and reactive properties of this compound and its derivatives. nih.govmdpi.comtandfonline.com This can provide valuable insights into reaction mechanisms, catalyst design, and the interpretation of experimental data. For instance, computational studies can help in understanding the factors that govern the regioselectivity and stereoselectivity of reactions involving this scaffold. A computational study on imidazolidineiminodithiones has provided insights into their reaction mechanisms and the role of the solvent in controlling regioselectivity. mdpi.comnih.gov

These computational predictions can then be validated and refined through targeted experimental studies. High-throughput screening techniques can be used to rapidly evaluate the catalytic activity of a library of this compound derivatives, with the results feeding back into the computational models for further optimization.

Furthermore, advanced spectroscopic techniques, such as 2D NMR and X-ray crystallography, will continue to play a vital role in the characterization of new compounds and the elucidation of their three-dimensional structures. rsc.orgdntb.gov.ua This detailed structural information is essential for understanding structure-activity relationships and for the rational design of new molecules with desired properties.

Sustainable and Green Chemistry Approaches to Imidazolidine Synthesis

In line with the growing emphasis on sustainable chemistry, future research on this compound will undoubtedly focus on the development of greener synthetic methods. ajrconline.orgbepls.com This will involve the use of renewable starting materials, environmentally benign solvents, and energy-efficient reaction conditions.

One promising approach is the use of catalytic methods to replace stoichiometric reagents, thereby reducing waste generation. The development of catalytic syntheses of imidazolidines, such as the use of guanidinium (B1211019) chloride as an organocatalyst for the cyclocondensation of amines, aldehydes, and glyoxal, is a step in this direction. rsc.org

The use of alternative energy sources, such as microwave irradiation and ultrasound, can also contribute to more sustainable synthetic protocols by reducing reaction times and energy consumption. Moreover, the exploration of solvent-free reaction conditions or the use of green solvents like water or ionic liquids will be a key focus area. ajrconline.org The synthesis of phenytoin (B1677684) (5,5-diphenylimidazolidine-2,4-dione), a related compound, has been successfully achieved using water as a solvent, highlighting the potential for greening the synthesis of imidazolidine derivatives. ajrconline.orgbepls.com

The principles of atom economy will also be a guiding factor in the design of new synthetic routes. Reactions that maximize the incorporation of all starting materials into the final product, such as multicomponent reactions, will be favored. By embracing these green chemistry principles, the future synthesis of this compound and its derivatives can be made more environmentally friendly and economically viable.

Table 3: Green Chemistry Strategies for Imidazolidine Synthesis

| Green Chemistry Principle | Application to Imidazolidine Synthesis |

| Catalysis | Use of organocatalysts or metal catalysts to reduce the need for stoichiometric reagents. |

| Alternative Energy Sources | Employing microwave or ultrasound irradiation to accelerate reactions and reduce energy consumption. |

| Green Solvents | Utilizing water, ionic liquids, or solvent-free conditions to minimize environmental impact. |

| Atom Economy | Designing synthetic routes, such as multicomponent reactions, that maximize the incorporation of starting materials into the product. |

Q & A

Basic Question: What are the optimal synthetic routes for 4-methyl-1,3-diphenylimidazolidine, and how can reaction efficiency be quantified?

Methodological Answer:

The synthesis of this compound can be optimized using 1,3-dipolar cycloaddition reactions , which are effective for constructing imidazolidine cores. Key steps include:

- Selecting precursors such as benzaldehyde derivatives and methylamine for cyclization.

- Employing Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) and quantify yield improvements .

- Quantifying efficiency via metrics like reaction conversion rate, isolated yield, and purity (HPLC analysis). For example, using a 2^3 factorial design to optimize solvent (polar vs. nonpolar), temperature (25°C vs. 60°C), and catalyst concentration .

Basic Question: Which spectroscopic techniques are most effective for structural elucidation of this compound?

Methodological Answer:

Structural confirmation requires a combination of:

- 2D NMR Spectroscopy (e.g., COSY, HSQC, HMBC) to resolve overlapping signals and assign proton/carbon environments, particularly for distinguishing phenyl substituents and the methyl group .

- IR Spectroscopy to identify functional groups (e.g., C-N stretching at ~1,200 cm⁻¹).

- Mass Spectrometry (HRMS) for molecular ion verification and fragmentation pattern analysis.

- X-ray Crystallography (if crystalline) for absolute configuration determination.

Advanced Question: How can computational methods predict the reactivity and regioselectivity of this compound in catalytic systems?

Methodological Answer:

Advanced computational workflows integrate:

- Density Functional Theory (DFT) to model transition states and activation barriers, identifying preferential reaction pathways (e.g., nucleophilic attack sites) .

- Molecular Dynamics (MD) Simulations to study solvent effects and conformational flexibility.

- Machine Learning (ML) models trained on reaction databases to predict regioselectivity under varying conditions (e.g., solvent, catalyst) .

Advanced Question: How should researchers resolve contradictions in reported data on the compound’s stability or biological activity?

Methodological Answer:

Address discrepancies through:

- Meta-Analysis Frameworks : Systematically compare experimental conditions (e.g., pH, temperature, assay protocols) across studies to identify confounding variables .

- Replication Studies : Reproduce key experiments with controlled variables (e.g., purity verification via HPLC) .

- Theoretical Reconciliation : Use computational models to test hypotheses (e.g., whether degradation products interfere with bioactivity assays) .

Advanced Question: What experimental designs are suitable for studying substituent effects on the imidazolidine ring’s electronic properties?

Methodological Answer:

- Factorial Design : Vary substituents (e.g., electron-donating/-withdrawing groups) at the 1- and 3-positions to assess electronic effects on reactivity. Measure outcomes via cyclic voltammetry (redox potentials) and UV-Vis spectroscopy (charge-transfer transitions) .

- Multivariate Analysis : Apply principal component analysis (PCA) to correlate substituent Hammett parameters with observed reactivity trends.

Advanced Question: How can researchers evaluate the compound’s stability under varying environmental conditions (e.g., light, humidity)?

Methodological Answer:

- Accelerated Stability Testing : Use a humidity chamber (e.g., 75% RH at 40°C) and UV irradiation to simulate long-term degradation. Monitor degradation via HPLC and mass spectrometry .

- Kinetic Modeling : Fit degradation data to zero-/first-order models to predict shelf-life. For example, Arrhenius equations to extrapolate stability at lower temperatures .

Advanced Question: What strategies enhance the compound’s application in asymmetric catalysis?

Methodological Answer:

- Chiral Auxiliary Introduction : Synthesize enantiopure derivatives via resolution techniques (e.g., chiral HPLC) or enantioselective catalysis .

- Ligand Design : Screen chiral ligands (e.g., BINOL derivatives) to optimize stereocontrol in catalytic cycles. Use DoE to balance steric and electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.